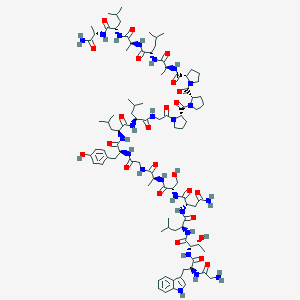
2,6-二氯-4-(三氟甲基)烟酰胺
描述
2,6-Dichloro-4-(trifluoromethyl)nicotinamide is a chemical compound with the molecular formula C7H3Cl2F3N2O . It has a molecular weight of 259.01 . It is a solid substance stored under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 2,6-Dichloro-4-(trifluoromethyl)nicotinamide is 1S/C7H3Cl2F3N2O/c8-3-1-2 (7 (10,11)12)4 (6 (13)15)5 (9)14-3/h1H, (H2,13,15) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
2,6-Dichloro-4-(trifluoromethyl)nicotinamide is a solid substance . It is stored under an inert atmosphere at temperatures between 2-8°C .科学研究应用
Pharmaceutical Research
2,6-Dichloro-4-(trifluoromethyl)nicotinamide: is a compound that can be utilized in the development of new drugs. Its trifluoromethyl group is a common moiety in many FDA-approved drugs due to its ability to enhance bioavailability and stability . This compound could be involved in the synthesis of novel pharmaceuticals that target a range of diseases, potentially improving treatment efficacy.
Agrochemical Synthesis
In the agrochemical industry, this compound may serve as a precursor for the synthesis of pesticides or herbicides. The presence of the trifluoromethyl group can contribute to the creation of compounds with improved activity and selectivity, which are crucial for effective pest control while minimizing environmental impact .
Material Science
2,6-Dichloro-4-(trifluoromethyl)nicotinamide: could be explored for its potential applications in material science. Its robust chemical structure might be beneficial in the synthesis of advanced materials, such as polymers or coatings, that require specific properties like thermal stability or chemical resistance .
Chemical Synthesis
This compound is valuable in chemical synthesis as a building block for various organic reactions. It can be used to create complex molecules with specific functionalities, which are essential in the development of new chemical entities for research and industrial applications .
Environmental Science
The study of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide in environmental science could focus on understanding its degradation and interaction with environmental factors. This knowledge is vital for assessing the ecological impact of this compound when used in various applications .
Biochemistry
In biochemistry, this compound’s role could be investigated in the context of enzyme inhibition or activation. Understanding its interaction with biological molecules could lead to insights into cellular processes and the development of biochemical tools .
安全和危害
The safety information for 2,6-Dichloro-4-(trifluoromethyl)nicotinamide indicates that it has several hazard statements: H302-H315-H319-H332-H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
作用机制
Target of Action
It is known that this compound is a metabolite of flonicamid , a novel insecticide with a rapid inhibitory effect against aphid feeding .
Mode of Action
As a metabolite of Flonicamid, it may share similar modes of action, which involves inhibiting the feeding of aphids
Biochemical Pathways
Given its association with Flonicamid, it may affect pathways related to the feeding and metabolism of aphids . More research is needed to fully understand the biochemical pathways this compound affects.
Result of Action
As a metabolite of Flonicamid, it may contribute to the overall insecticidal activity of the parent compound
属性
IUPAC Name |
2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3N2O/c8-3-1-2(7(10,11)12)4(6(13)15)5(9)14-3/h1H,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMYDDLYJBPUEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371668 | |
| Record name | 2,6-dichloro-4-(trifluoromethyl)nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(trifluoromethyl)nicotinamide | |
CAS RN |
158063-67-3 | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158063-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-dichloro-4-(trifluoromethyl)nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)nicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone](/img/structure/B115866.png)
